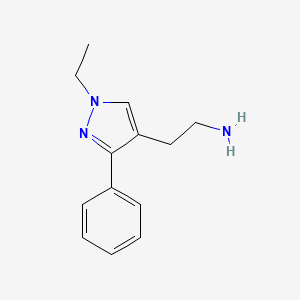

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine

CAS No.: 2098084-30-9

Cat. No.: VC3200999

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098084-30-9 |

|---|---|

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 |

| Standard InChI Key | MQWNNTSZJJXEHR-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CCN |

| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CCN |

Introduction

Synthesis Pathways

The synthesis of 2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions starting from commercially available reagents:

-

Formation of the Pyrazole Core:

-

React hydrazine hydrate with a β-diketone (e.g., acetophenone derivatives) to form the pyrazole ring.

-

Substitution at the first position with an ethyl group is achieved using alkylation reactions.

-

-

Functionalization at the Fourth Position:

-

The ethanamine side chain can be introduced through nucleophilic substitution or reductive amination techniques.

-

-

Purification:

-

The final product is purified using recrystallization or chromatographic methods to achieve high purity.

-

Applications and Potential Uses

Pharmaceutical Research:

Compounds containing pyrazole cores are widely studied for their biological activities, including:

-

Anti-inflammatory properties (e.g., inhibition of enzymes like cyclooxygenase or lipoxygenase).

-

Anticancer activity due to interactions with DNA or proteins.

-

Antimicrobial effects against bacterial or fungal pathogens.

Material Science:

The amine functionality allows for further derivatization, making this compound a potential precursor for advanced materials or polymers.

Medicinal Chemistry:

The ethanamine group may facilitate binding to biological targets, enhancing drug-like properties such as solubility and bioavailability.

Related Compounds

Several derivatives of pyrazole exhibit similar structures and are used in various fields:

These compounds highlight the versatility of pyrazole derivatives in chemical and biological research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume